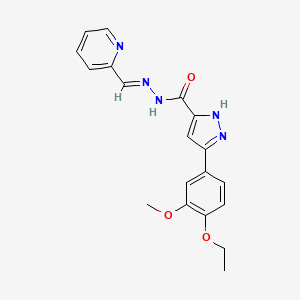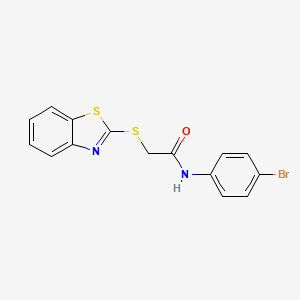![molecular formula C19H23NOS3 B11649631 4,4,7,8-tetramethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11649631.png)
4,4,7,8-tetramethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has the following IUPAC name: 4,4,7,8-tetramethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione .
- Its molecular formula is C₁₈H₂₀N₂OS₂ .
- The compound belongs to the class of dithioloquinoline derivatives .
- It is a yellow crystalline solid .
- The structure consists of a quinoline ring fused with a dithioloquinoline ring system.
- Notably, this compound contains a thione group (–S–) , which imparts unique chemical properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through cyclization reactions starting from appropriate precursors.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. For example, cyclization reactions may involve heating the appropriate precursors in the presence of Lewis acids or other catalysts.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound using custom synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions. For example, oxidation may yield sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and applications in materials science.
Biology: Investigations focus on its potential as a bioactive compound, including antimicrobial or antioxidant properties.
Medicine: Researchers explore its pharmacological effects, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in organic electronics or as a building block for novel materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific biological target.
- For example, if it exhibits anticancer activity, it might interact with cellular pathways involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight the compound’s distinct features compared to these similar compounds.
Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential
Properties
Molecular Formula |
C19H23NOS3 |
|---|---|
Molecular Weight |
377.6 g/mol |
IUPAC Name |
2-methyl-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one |
InChI |
InChI=1S/C19H23NOS3/c1-7-10(2)17(21)20-14-9-12(4)11(3)8-13(14)15-16(19(20,5)6)23-24-18(15)22/h8-10H,7H2,1-6H3 |
InChI Key |
FOIJLLCNPFCYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N1C2=C(C=C(C(=C2)C)C)C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649553.png)
![8-(Pyridin-3-yl)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B11649562.png)
![2-[4-(benzyloxy)-3-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11649565.png)
![(5Z)-3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649575.png)
![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11649583.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B11649584.png)

![1-[(2Z)-5-phenyl-2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiol-4-yl]ethanone](/img/structure/B11649590.png)
![Dimethyl 3-methyl-5-({2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11649591.png)

![(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11649604.png)
![(5Z)-1-(4-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11649606.png)
![2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11649612.png)
![(6Z)-6-(5-bromo-2-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649630.png)
